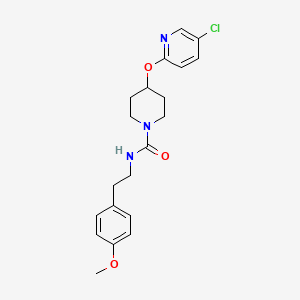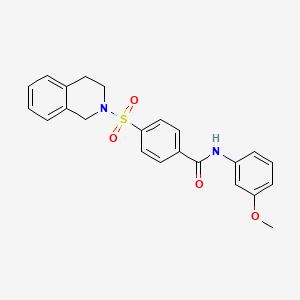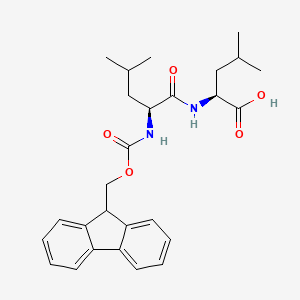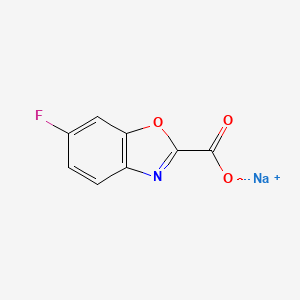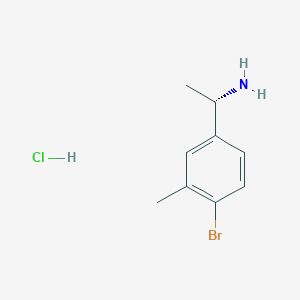
(S)-1-(4-Bromo-3-methylphenyl)ethan-1-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-Bromo-3-methylphenyl)ethan-1-amine HCl, commonly known as 4-BMC, is a synthetic cathinone that belongs to the phenethylamine class of drugs. It is a psychoactive compound that has been used as a recreational drug due to its stimulant effects. However, its potential as a research chemical has also been explored due to its unique properties.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (S)-1-(4-Bromo-3-methylphenyl)ethan-1-amine hcl involves the conversion of 4-bromo-3-methylbenzene to (S)-1-(4-Bromo-3-methylphenyl)ethanol, followed by the conversion of the alcohol to (S)-1-(4-Bromo-3-methylphenyl)ethan-1-amine, and finally the formation of the hydrochloride salt.
Starting Materials
4-bromo-3-methylbenzene, Sodium borohydride (NaBH4), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Ethanol, Diethyl ether, Wate
Reaction
Step 1: Reduction of 4-bromo-3-methylbenzene to (S)-1-(4-Bromo-3-methylphenyl)ethanol using NaBH4 and ethanol as solvent., Step 2: Oxidation of (S)-1-(4-Bromo-3-methylphenyl)ethanol to (S)-1-(4-Bromo-3-methylphenyl)ethanal using NaOH and water as solvent., Step 3: Reduction of (S)-1-(4-Bromo-3-methylphenyl)ethanal to (S)-1-(4-Bromo-3-methylphenyl)ethan-1-amine using NaBH4 and ethanol as solvent., Step 4: Formation of (S)-1-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride salt by reacting the amine with HCl in diethyl ether.
Wirkmechanismus
The exact mechanism of action of 4-BMC is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in the stimulant effects observed with 4-BMC use.
Biochemische Und Physiologische Effekte
The use of 4-BMC has been shown to result in increased heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and norepinephrine in the brain, resulting in feelings of euphoria and increased energy. However, prolonged use can lead to tolerance, dependence, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-BMC in lab experiments is its unique properties as a synthetic cathinone. This allows for the exploration of its potential as a therapeutic agent for various conditions. However, its potential for abuse and addiction must be taken into consideration, and precautions must be taken to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for research on 4-BMC. One area of interest is its potential as a treatment for mood disorders and pain management. Further studies are needed to explore its mechanism of action and potential side effects. Additionally, research on the long-term effects of 4-BMC use is needed to fully understand its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
4-BMC has been used in scientific research to explore its potential as a therapeutic agent. It has been found to exhibit antidepressant and anxiolytic effects in animal models, indicating its potential as a treatment for mood disorders. It has also been shown to have analgesic properties, making it a potential candidate for pain management.
Eigenschaften
IUPAC Name |
(1S)-1-(4-bromo-3-methylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQFKYGGAVQXAW-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]ethenesulfonamide](/img/structure/B2901051.png)
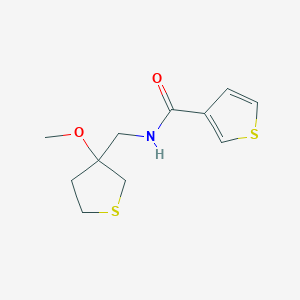
![Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2901057.png)
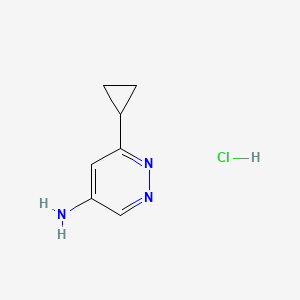
![1-[3-[(3-Chlorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2901060.png)
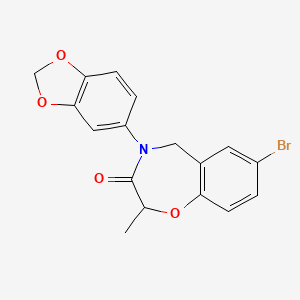
![2-[(2-chloro-5-methoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2901062.png)
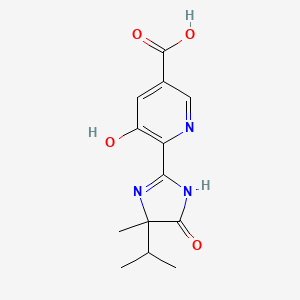
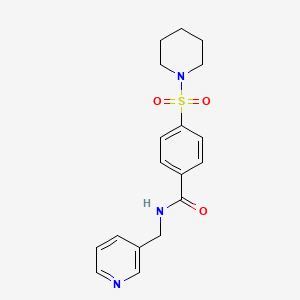
![8,9-Difluoro-5,10-dihydrobenzo[5,6]thiepino[2,3-b]pyridin-5-ol](/img/structure/B2901068.png)
